

# Linsitinib Administration in Murine Models: An Application Guide

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## Compound of Interest

Compound Name: *Osi-906*

Cat. No.: *B10754750*

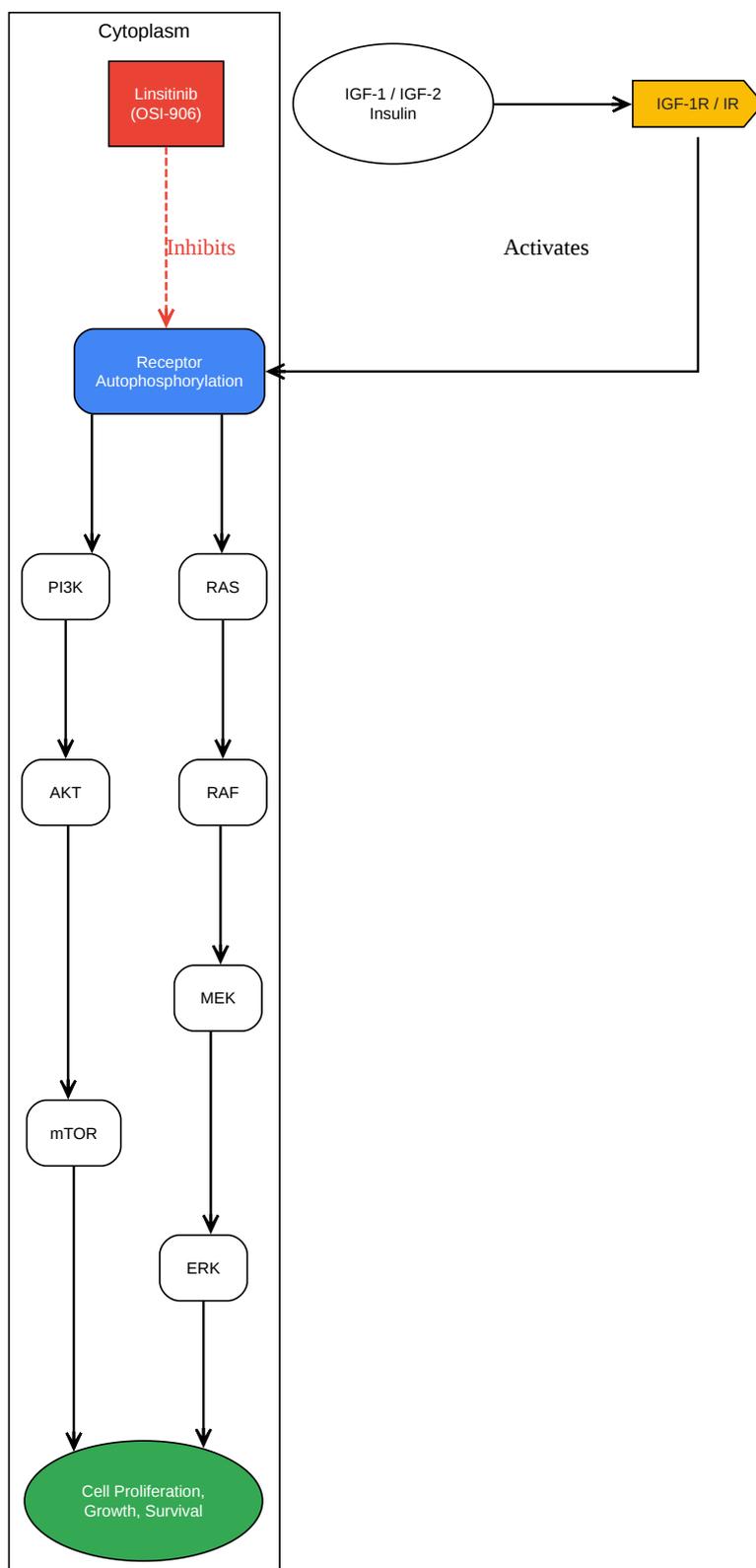
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## Introduction: Targeting the IGF-1R/IR Axis with Linsitinib

Linsitinib, also known as **OSI-906**, is a potent and orally bioavailable small-molecule inhibitor that dually targets the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). [1][2] These receptor tyrosine kinases (RTKs) are critical nodes in signaling pathways that regulate cellular growth, proliferation, and survival. [3] Dysregulation of the IGF-1R/IR axis is implicated in the pathophysiology of various diseases, including a range of cancers and thyroid eye disease (TED). [1][4] Linsitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the cytoplasmic tyrosine kinase domain of both IGF-1R and IR. [5] This action blocks ligand-induced autophosphorylation, a critical step in receptor activation, thereby inhibiting downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/ERK pathways. [2][3][5] The blockade of these pathways ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis. [1] Due to its efficacy in preclinical models, linsitinib has been investigated in numerous clinical trials for various solid tumors and is under investigation for other conditions like TED. [1][5] This guide provides a detailed overview and protocols for the preparation and administration of linsitinib in mouse models, a crucial step for in vivo efficacy and pharmacology studies.

## Mechanism of Action: A Visual Representation

The following diagram illustrates the signaling pathway inhibited by Linsitinib.



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Caption: Linsitinib inhibits IGF-1R/IR autophosphorylation.

## Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of linsitinib for in vivo administration. Linsitinib is insoluble in water but soluble in DMSO and ethanol. [2] Recommended Vehicle: A commonly cited and effective vehicle for oral gavage of linsitinib in mice is 25 mM tartaric acid in water. [5] This vehicle has been successfully used for daily administration over several weeks. [5] Alternative Formulation for Injection (based on general practice for similar compounds): For routes other than oral gavage, or if the tartaric acid vehicle is not suitable, a formulation for intraperitoneal (IP) or subcutaneous (SC) injection can be prepared. A common combination vehicle for poorly water-soluble compounds consists of:

- DMSO: To initially dissolve the compound.
- PEG300 (Polyethylene glycol 300): A solubilizing agent.
- Tween 80 (Polysorbate 80): A surfactant to maintain the solution's stability.
- Saline or ddH<sub>2</sub>O: To bring the solution to the final volume.

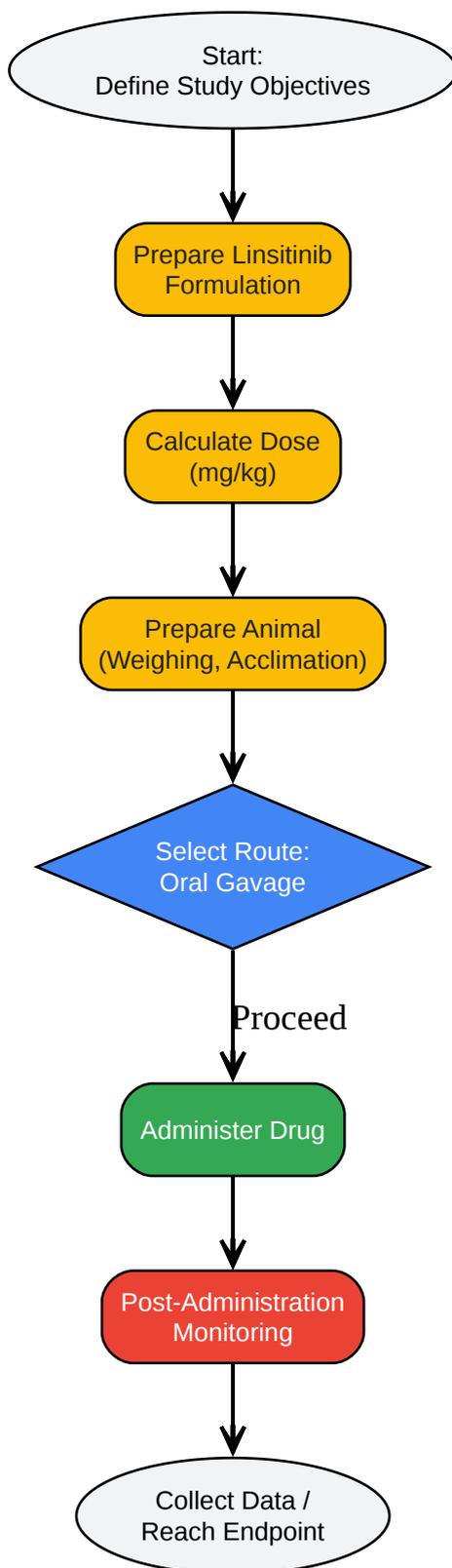
A suggested formulation could be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. [6] The final concentration of DMSO should be kept low to minimize potential toxicity. It is imperative to perform a small-scale pilot study to ensure the solubility and stability of linsitinib in the chosen vehicle and to assess the tolerability in a small cohort of animals before commencing a large-scale experiment.

## Administration Routes and Dosage in Mice

The primary route of administration for linsitinib in preclinical mouse studies is oral gavage, which mimics the intended clinical route of administration for this drug. [5][7][8][9]

## Experimental Workflow for Administration

The following diagram outlines the key decision points and steps for administering linsitinib to mice.



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Caption: Workflow for Linsitinib administration in mice.

## Dosage Summary

The effective dose of linsitinib can vary significantly depending on the mouse model, the disease being studied, and the desired level of target engagement. The table below summarizes dosages reported in the literature.

Mouse Model	Disease/Cancer Type	Linsitinib Dose (mg/kg)	Dosing Schedule	Administration Route	Key Findings/Outcome	Reference
BALB/c	Thyroid Eye Disease (Graves' Disease Model)	10 mg/kg	Daily for 4 weeks	Oral Gavage	Prevented autoimmune hyperthyroidism and reduced orbital inflammation. [5][8]	[5][8]
Xenograft (IGF-1R-driven LISN)	Cancer	25 mg/kg	Once-daily	Not specified, likely oral	60% tumor growth inhibition (TGI). [6]	[6]
Xenograft (IGF-1R-driven LISN)	Cancer	75 mg/kg	Once-daily	Not specified, likely oral	100% TGI with 55% tumor regression. [6]	[6]
Xenograft (NCI-H292)	Non-Small Cell Lung Cancer	60 mg/kg	Single dose	Not specified, likely oral	Inhibited glucose uptake in the tumor. [6]	[6]

**Important Consideration:** At higher doses (e.g., 25 mg/kg administered over 12 days), linsitinib can elevate blood glucose levels due to its inhibitory effect on the insulin receptor. [6] However,

at lower doses, such as 10 mg/kg daily for four weeks, no significant effect on blood glucose was observed. [5] Researchers must monitor for potential hyperglycemia, especially when using higher dose regimens.

## Detailed Protocol: Oral Gavage Administration

This protocol provides a step-by-step guide for the oral administration of linsitinib to mice using a tartaric acid-based vehicle.

### Materials:

- Linsitinib (**OSI-906**) powder
- L-(+)-Tartaric acid
- Sterile, deionized water
- 5 mL or 10 mL sterile conical tube
- Vortex mixer and/or sonicator
- Adjustable micropipettes and sterile tips
- Analytical balance
- Appropriate size feeding needles for mice (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
- 1 mL syringes
- 70% ethanol for disinfection

### Procedure:

- Vehicle Preparation (25 mM Tartaric Acid): a. Weigh out the appropriate amount of L-(+)-tartaric acid (Molar Mass: 150.09 g/mol ). For 10 mL of solution, you will need 15.01 mg. b. Dissolve the tartaric acid in the desired volume of sterile water. c. Mix thoroughly using a vortex mixer until fully dissolved. The solution can be sterile-filtered if necessary.

- Linsitinib Solution Preparation: a. Calculation: Determine the required concentration of the linsitinib solution based on the target dose (e.g., 10 mg/kg) and the average weight of the mice. A standard dosing volume for oral gavage in mice is 100-200  $\mu$ L. [5] For a 25g mouse receiving a 10 mg/kg dose in a 150  $\mu$ L volume, the calculation is as follows:
  - Dose per mouse = 10 mg/kg \* 0.025 kg = 0.25 mg
  - Required concentration = 0.25 mg / 0.150 mL = 1.67 mg/mLb. Weigh the calculated amount of linsitinib powder and place it in a sterile conical tube. c. Add the prepared 25 mM tartaric acid vehicle to the tube to achieve the final desired concentration. d. Vortex vigorously and/or sonicate until the linsitinib is fully suspended. The solution should be made fresh every five days and stored at room temperature, protected from light. [5]
- Animal Handling and Administration: a. Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered. b. Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and immobilize the head. c. Attach the feeding needle to the 1 mL syringe containing the calculated volume of linsitinib solution. Ensure there are no air bubbles in the syringe. d. With the mouse's head tilted slightly upwards, gently insert the ball-tipped needle into the side of the mouth, advancing it along the roof of the mouth and over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. e. Once the needle is properly positioned in the esophagus, slowly dispense the contents of the syringe. f. Carefully withdraw the needle and return the mouse to its cage.
- Post-Administration Monitoring: a. Observe the mouse for at least 15-30 minutes post-administration for any signs of immediate distress, such as labored breathing or lethargy, which could indicate improper gavage. b. Monitor the general health of the animals daily, including body weight, food and water intake, and overall behavior. c. For studies involving higher doses, consider periodic blood glucose monitoring.

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